Jaceoside

Description

Properties

CAS No. |

25474-11-7 |

|---|---|

Molecular Formula |

C23H24O12 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

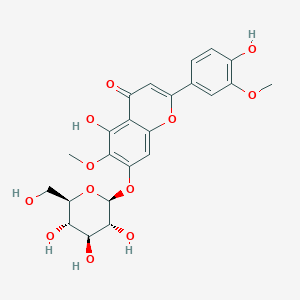

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-31-13-5-9(3-4-10(13)25)12-6-11(26)17-14(33-12)7-15(22(32-2)19(17)28)34-23-21(30)20(29)18(27)16(8-24)35-23/h3-7,16,18,20-21,23-25,27-30H,8H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 |

InChI Key |

YFZSQPRYLBGYKE-FZFRBNDOSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation, Quantification, and Pharmacological Characterization of Jaceoside/Jaceosidin Complexes from Artemisia princeps

Executive Summary

This technical guide outlines the optimized protocols for the extraction and analysis of Jaceosidin (5,7-dihydroxy-4',6-dimethoxyflavone) and its glycosidic precursors (Jaceosides ) from Artemisia princeps (Japanese Mugwort). While A. princeps is widely utilized for its anti-inflammatory and apoptotic properties, the bioavailability of its active flavonoids depends heavily on the extraction matrix. This document provides a self-validating workflow for isolating the flavonoid-rich fraction, quantifying the active markers via HPLC, and delineating the molecular mechanisms of action (NF-κB and PI3K/Akt modulation) relevant to drug development.

Phytochemical Profile: Jaceoside vs. Jaceosidin[1][2]

To ensure scientific accuracy, a distinction must be made between the glycoside and aglycone forms found in the raw plant material.

-

Jaceosidin (Aglycone): The bioactive flavone responsible for the majority of pharmacological effects (anti-inflammatory, anti-cancer). It is lipophilic and crosses cellular membranes effectively.

-

Jaceoside (Glycoside): The native form stored in the plant vacuole (e.g., Jaceosidin-7-O-glucoside ). These are more polar.

-

Extraction Implication: Most industrial extraction protocols utilize hydrolysis (acidic or enzymatic) or specific solvent partitioning to convert Jaceosides into Jaceosidin or to isolate the specific glycoside fraction. This guide focuses on the Ethyl Acetate fraction , which concentrates both the aglycone and specific glycosides, yielding the highest biological activity.

Extraction Methodology

Objective: To isolate a Jaceosidin-enriched fraction from aerial parts of A. princeps. Yield Target: ~7.2% - 9.1% (Total Extract), ~2.3% (Flavonoid purity in refined fraction).

Reagents & Materials[2]

-

Raw Material: Artemisia princeps leaves (Air-dried or Lyophilized).

-

Solvents: Ethanol (95% and 70%), n-Hexane, Chloroform, Ethyl Acetate (EtAc).

-

Equipment: Rotary Evaporator, Reflux Condenser, Sonicator.

Protocol: Step-by-Step

-

Pre-treatment: Pulverize dried leaves to a fine powder (40-60 mesh).

-

Primary Extraction:

-

Mix powder with 95% Ethanol (1:10 w/v ratio).

-

Reflux extraction at 80°C for 3 hours.

-

Filter supernatant.

-

Repeat process 2x with fresh solvent.

-

Combine filtrates and concentrate in vacuo to obtain the Crude Ethanolic Extract .

-

-

Liquid-Liquid Partitioning (Purification):

-

Suspend Crude Extract in distilled water.

-

Wash 1: Partition with n-Hexane (1:1 v/v) to remove lipids, chlorophyll, and non-polar waxes. Discard Hexane layer.

-

Wash 2: Partition aqueous layer with Chloroform to remove less polar impurities.

-

Target Extraction: Partition remaining aqueous layer with Ethyl Acetate (EtAc) (3x).

-

Collect the EtAc layer. This is the Jaceoside/Jaceosidin-Rich Fraction .

-

-

Final Processing: Evaporate EtAc to dryness. Store at -20°C.

Workflow Visualization

The following diagram illustrates the fractionation logic to maximize flavonoid recovery.

Figure 1: Liquid-liquid partitioning workflow designed to isolate the bioactive flavonoid fraction from crude extracts.

Analytical Quantification (HPLC-UV)

To validate the extraction, High-Performance Liquid Chromatography (HPLC) is required.[1]

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 μm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 330 nm or 350 nm (Flavonoid max absorption) |

| Temperature | 30°C |

Gradient Profile

-

0-5 min: 15% B

-

5-25 min: 15% → 60% B (Linear Gradient)

-

25-30 min: 60% → 100% B

-

Retention Time: Jaceosidin typically elutes between 18–22 minutes depending on the specific column chemistry.

Pharmacological Mechanisms[1][2][4][5][6][7][8]

The therapeutic value of the Jaceoside/Jaceosidin fraction lies in its dual-action modulation of inflammation and cell survival pathways.

NF-κB Pathway Inhibition (Anti-Inflammatory)

Jaceosidin acts as a potent inhibitor of the IκB Kinase (IKK) complex.

-

Stimulus: Under normal inflammatory stress (e.g., LPS or TNF-α), IKK phosphorylates IκBα.

-

Normal Response: Phosphorylated IκBα degrades, releasing NF-κB (p65/p50) to translocate to the nucleus and transcribe pro-inflammatory cytokines (COX-2, iNOS).

-

Jaceosidin Action: It blocks IKK activation. IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing the inflammatory storm.

PI3K/Akt Pathway (Anti-Cancer/Apoptosis)

In cancer models (e.g., Oral Squamous Cell Carcinoma, Endometrial Cancer), Jaceosidin induces apoptosis by downregulating the PI3K/Akt survival signal, leading to the activation of Caspase-3 and Caspase-9.

Signaling Pathway Diagram

Figure 2: Dual-mechanism action of Jaceosidin inhibiting NF-κB translocation and PI3K/Akt survival signaling.

References

-

Kim, J. H., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine.[2] [Link]

-

Min, S. W., et al. (2009). Inhibitory effects of jaceosidin isolated from Artemisia princeps on the inflammatory responses in RAW 264.7 macrophages. Phytotherapy Research. [Link]

-

Lee, S. J., et al. (2005). Jaceosidin, a pharmacologically active flavone derived from Artemisia argyi, inhibits inflammatory-induced COX-2 expression. Inflammation Research.[3] [Link]

-

Bang, S., et al. (2025). Mechanistic Study of Jaceosidin in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity. Journal of Neuroinflammation. [Link]

Sources

- 1. Frontiers | Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. Mechanistic Study of Jaceosidin in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Jaceoside Flavonoid Glycoside: An In-Depth Technical Guide

Executive Summary

Jaceoside (Jaceosidin-7-O-β-D-glucopyranoside) is a bioactive flavonoid glycoside primarily isolated from the Asteraceae and Lamiaceae plant families. It serves as the 7-O-glucoside derivative of the aglycone jaceosidin (5,7,4'-trihydroxy-6,3'-dimethoxyflavone).[1] While the aglycone has been extensively studied for its anti-inflammatory, anti-allergic, and anti-cancer properties (specifically targeting endometrial and oral squamous cell carcinomas), the glycoside form, Jaceoside, represents a critical storage and transport metabolite within the plant, offering distinct solubility and pharmacokinetic profiles.

This guide provides a rigorous technical analysis of Jaceoside's natural reservoirs, extraction methodologies, and biosynthetic pathways, designed for researchers in phytochemistry and drug discovery.

Chemical Identity & Structural Characterization

Understanding the precise chemical structure is prerequisite to isolation. Jaceoside is characterized by a methoxylated flavone backbone with a sugar moiety attached at the C-7 position.

| Attribute | Specification |

| Common Name | Jaceoside |

| IUPAC Name | 5,7,4'-trihydroxy-6,3'-dimethoxyflavone-7-O-β-D-glucopyranoside |

| Aglycone | Jaceosidin (4',5,7-trihydroxy-3',6-dimethoxyflavone) |

| Glycone | Glucose (attached via O-glycosidic linkage at C-7) |

| Molecular Formula | C₂₃H₂₄O₁₂ |

| Key Structural Features | [1][2][3][4][5][6][7][8][9][10] • C-6 and C-3' Methoxy groups (-OCH₃)[2]• C-5 and C-4' Hydroxyl groups (-OH)• C-7 O-Glucoside linkage |

| Isomer | Isojaceoside (Jaceosidin-4'-O-glucoside) - often co-occurs |

Botanical Reservoirs (Natural Sources)

Jaceoside is not ubiquitously distributed; it is chemotaxonomically concentrated in specific genera within Asteraceae and Lamiaceae .

Primary Sources (Asteraceae)

The genus Artemisia is the most prolific source, where Jaceoside accumulates in aerial parts, often alongside its aglycone and other polymethoxylated flavonoids.

-

Artemisia frigida (Fringed Sage): [1]

-

Artemisia cina (Levant Wormwood):

-

Centipeda minima (Small Centipeda):

-

Chrysophthalmum montanum:

Secondary Sources (Lamiaceae)

-

Phlomis kurdica:

Extraction & Purification Methodologies

The isolation of Jaceoside requires a protocol that separates it from the highly lipophilic aglycones (like Jaceosidin) and highly polar primary metabolites. The following protocol is a synthesized standard operating procedure (SOP) based on Artemisia isolation workflows.

Protocol: Bioassay-Guided Fractionation

Objective: Isolate high-purity Jaceoside from Artemisia aerial parts.

Step 1: Preparation & Defatting

-

Maceration: Pulverize dried aerial parts (e.g., 3 kg).

-

Defatting: Extract with n-Hexane (1:10 w/v ratio) x 3 times at room temperature.

-

Purpose: Removes lipids, chlorophyll, and non-polar volatiles. Discard hexane fraction (or save for essential oil analysis).

-

Step 2: Differential Solvent Extraction

-

Chloroform Extraction: Extract the residue with Chloroform (CHCl₃) .

-

Purpose: Removes free aglycones (Jaceosidin, Eupatilin) and polymethoxylated flavones.

-

-

Ethyl Acetate Extraction (Target Fraction): Extract the remaining residue with Ethyl Acetate (EtOAc) .[1]

-

Purpose: This fraction is rich in flavonoid monoglycosides, including Jaceoside .[15]

-

-

Concentration: Evaporate the EtOAc fraction to dryness under reduced pressure (Rotary Evaporator, <40°C).

Step 3: Chromatographic Isolation

-

Polyamide Column Chromatography:

-

Load EtOAc extract onto a Polyamide 6 column.

-

Elution Gradient: H₂O → EtOH (30% → 60% → 90%).[1]

-

Target: The 60% Ethanol fraction typically contains the flavonoid glycosides.

-

-

Silica Gel Flash Chromatography:

-

Preparative HPLC (Final Purification):

-

Column: C18 Reverse Phase (e.g., LiChrospher RP-18).

-

Mobile Phase: Acetonitrile (ACN) and Water (H₂O) gradient.

-

Detection: UV at 330 nm.[1]

-

Retention Time: Jaceoside elutes distinctly from Isojaceoside (4'-O-glucoside). Note: In A. frigida protocols, Jaceoside elutes at ~21.0 min under 30-100% ACN gradient conditions.

-

Biosynthetic Context

The biosynthesis of Jaceoside involves a highly specific sequence of hydroxylation, O-methylation, and O-glycosylation. The pathway branches from the central flavone synthase backbone.

Pathway Diagram

The following diagram illustrates the logical biosynthetic progression from Apigenin to Jaceoside.

Caption: Biosynthetic pathway of Jaceoside showing critical hydroxylation, methylation, and glycosylation steps from Apigenin precursors.

Therapeutic Implications & Mechanism of Action

While Jaceoside is the glycosidic form, it acts as a prodrug or a stable transport form. Upon ingestion, hydrolysis by intestinal β-glucosidases releases the bioactive aglycone, Jaceosidin .

Anti-Inflammatory Signaling

Jaceoside and its aglycone inhibit the NF-κB pathway.[7] In LPS-stimulated macrophages (RAW 264.7 cells), these compounds suppress the degradation of IκB-α, thereby preventing the nuclear translocation of p65/p50 subunits. This results in the downregulation of pro-inflammatory cytokines:

-

iNOS (Inducible Nitric Oxide Synthase) → Reduced NO production.[7]

-

COX-2 (Cyclooxygenase-2) → Reduced Prostaglandin E2.

Anti-Cancer Potential

Research highlights Jaceosidin's efficacy in Endometrial and Oral Squamous Cell Carcinoma .

-

Cell Cycle Arrest: Induces G2/M phase arrest by inactivating the Cdc2-Cyclin B1 complex.

-

Pathway Modulation: Activates the ATM-Chk1/2 DNA damage response pathway.

-

Apoptosis: Increases the Bax/Bcl-2 ratio, triggering the mitochondrial apoptotic pathway.

Pharmacokinetics Note

The glycoside (Jaceoside) is generally more water-soluble than Jaceosidin, potentially offering better bioavailability profiles for oral formulations, provided that efficient hydrolysis occurs in the gut microbiome.

References

-

Kashchenko, N. I., et al. (2020). New Flavonoids from Artemisia frigida. Chemistry of Natural Compounds. Link

-

Han, H. Y., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine. Link

-

Min, S. W., et al. (2009). Jaceosidin, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation. Food and Chemical Toxicology. Link

-

Chan, B. C., et al. (2016). Traditional Chinese Medicine Centipeda minima: A Review of Its Ethnopharmacology, Phytochemistry, Pharmacology, and Toxicology. Evidence-Based Complementary and Alternative Medicine. Link

-

Gülcemal, D., et al. (2011). Phenylpropanoids and Flavonoids from Phlomis kurdica as Inhibitors of Human Lactate Dehydrogenase. Phytochemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylpropanoids and Flavonoids from Phlomis kurdica as Inhibitors of Human Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mro.massey.ac.nz [mro.massey.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two new terpene glucosides and antitumor agents from Centipeda minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Centipeda minima: A Review of Phytochemistry, Pharmacology, and Predictive Analysis on Quality Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencetechindonesia.com [sciencetechindonesia.com]

Difference between Jaceoside and Jaceosidin

Structural Dynamics, Pharmacokinetics, and Experimental Handling

Executive Summary

In the development of therapeutics derived from Artemisia species (e.g., A. princeps, A. argyi), the distinction between Jaceosidin and Jaceoside is not merely semantic—it is the difference between an active pharmaceutical ingredient (API) and its biological prodrug.

-

Jaceosidin is the bioactive aglycone (flavone) responsible for intracellular signaling modulation (NF-κB, Nrf2, Akt).

-

Jaceoside refers to the glycoside form (typically Jaceosidin-7-O-β-D-glucopyranoside). It possesses distinct physicochemical properties (high polarity) and requires metabolic activation (hydrolysis) to exert therapeutic effects.

This guide delineates the critical technical differences to inform extraction protocols, pharmacokinetic (PK) modeling, and in vitro assay design.

Part 1: Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the C7 position of the flavone backbone. Jaceosidin presents a free hydroxyl group, whereas Jaceoside features a glucose moiety. This substitution dramatically alters the molecular weight and lipophilicity, dictating how each compound must be handled in the laboratory.

Comparative Chemical Profile

| Feature | Jaceosidin (Aglycone) | Jaceoside (Glycoside) |

| Chemical Name | 4',5,7-Trihydroxy-3',6-dimethoxyflavone | Jaceosidin-7-O-β-D-glucopyranoside |

| Approx.[1][2] MW | 330.29 g/mol | ~492.43 g/mol |

| Polarity | Low (Lipophilic) | High (Hydrophilic) |

| Predicted LogP | ~2.5 - 3.0 (Membrane Permeable) | < 0.5 (Poor Passive Diffusion) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform. Insoluble in water.[3] | Soluble in Water, Methanol, DMSO. Poor in Chloroform. |

| Primary Role | Active Effector: Binds intracellular targets. | Storage/Transport: Plant storage form; metabolic prodrug. |

Application Insight: When designing cell-based assays, Jaceoside will likely show reduced potency compared to Jaceosidin unless the cell line expresses extracellular

Part 2: Biosynthesis & Biotransformation Pathway

Understanding the metabolic conversion is critical for interpreting PK data. Jaceoside is not absorbed intact in significant quantities. It undergoes deglycosylation in the gastrointestinal tract, primarily driven by the gut microbiota.

Mechanism of Action (MOA) Flow

The following diagram illustrates the "Prodrug-to-Active" conversion required for Jaceoside to function.

Figure 1: The metabolic activation pathway of Jaceoside. Note that the glycoside (Yellow) must be converted to the aglycone (Blue) to cross the intestinal barrier effectively.

Part 3: Comparative Pharmacodynamics

Jaceosidin (The Effector)

Jaceosidin acts as a pleiotropic inhibitor. Its lipophilicity allows it to penetrate the cell membrane and interact with cytosolic kinases and nuclear transcription factors.

-

NF-κB Pathway: Inhibits IKK activation, preventing the phosphorylation and degradation of IκBα. This locks NF-κB in the cytoplasm, blocking pro-inflammatory gene transcription [1].

-

Nrf2 Pathway: Promotes Nrf2 translocation to the nucleus, upregulating antioxidant enzymes (HO-1, NQO1) [2].

-

Akt Signaling: Downregulates Akt phosphorylation, inducing apoptosis in cancer cells [3].

Jaceoside (The Precursor)

Jaceoside is sterically hindered by the glucose moiety at the C7 position. This bulky group prevents the molecule from fitting into the ATP-binding pockets of kinases (like PI3K or Akt) and prevents passive diffusion across the cell membrane.

-

In Vitro Activity: Often shows

values 10–100x higher than Jaceosidin unless pre-treated with glucosidase. -

In Vivo Activity: Shows delayed

compared to direct Jaceosidin administration due to the requisite hydrolysis step in the gut.

Part 4: Experimental Protocols

Differential Extraction & Purification

To separate these two compounds from a raw Artemisia extract, exploit their polarity difference.

Protocol:

-

Crude Extraction: Macerate dried leaves in 70% Methanol (extracts both). Evaporate to dryness.

-

Suspension: Resuspend crude residue in water.

-

Partitioning (The Critical Step):

-

Step A (Lipophilic): Partition with Chloroform or Dichloromethane (3x).

-

Result: The organic layer contains Jaceosidin (Aglycone) and other polymethoxylated flavones.

-

-

Step B (Hydrophilic): Take the remaining aqueous layer and partition with n-Butanol .

-

Result: The Butanol layer contains Jaceoside (Glycoside).

-

-

-

Verification: Analyze fractions via HPLC.

HPLC Analysis & Hydrolysis Validation

When quantifying "Total Jaceosidin" in a biological sample (e.g., plasma), you must account for the glycoside.

Workflow Visualization:

Figure 2: Analytical workflow distinguishing free forms vs. total aglycone content.

HPLC Conditions (Standard):

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient: 20% A to 80% A over 30 minutes.

-

Detection: 330–350 nm (Flavonoid max absorption).

-

Elution Order: Jaceoside elutes earlier (more polar) than Jaceosidin.

References

-

Han, H. Y., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine.

-

Min, S. W., et al. (2012). Jaceosidin, a natural flavone, inhibits neuroinflammation in lipopolysaccharide-stimulated microglial cells. Phytotherapy Research.

-

Kim, M. J., et al. (2020). Jaceosidin induces apoptosis in human ovarian cancer cells through mitochondrial pathway.[4] Journal of Cancer Prevention.

-

Lee, S. J., et al. (2014). Identification of Jaceosidin metabolites in human liver microsomes. Journal of Chromatography B.

-

PubChem Database. (2023). Jaceosidin Compound Summary. National Library of Medicine.

Sources

Jaceoside in Artemisia Chemotaxonomy: A Technical Guide

The following technical guide details the role of Jaceoside (specifically Jaceosidin-7-O-β-D-glucopyranoside ) and its aglycone Jaceosidin in the chemotaxonomy of the genus Artemisia.

Executive Summary

The genus Artemisia (Asteraceae, Anthemideae) comprises over 500 species, presenting a complex taxonomic challenge due to morphological plasticity and hybridization.[1] Chemotaxonomy, utilizing secondary metabolites as markers, has emerged as a critical tool for resolving these classifications.[1]

Jaceoside (Jaceosidin-7-O-glucoside) and its aglycone Jaceosidin (5,7-dihydroxy-3',4',6-trimethoxyflavone) represent a distinct class of 6-methoxylated flavones .[1][2] Their restricted distribution within specific Artemisia subgenera (notably Artemisia and Dracunculus) makes them high-value chemotaxonomic markers.[1][2] This guide provides the structural basis, distribution logic, and validated protocols for the isolation and identification of Jaceoside, facilitating its use in phylogenetic reconstruction and quality control of Artemisia-based pharmaceuticals.[1]

Chemical Identity & Structural Logic[1][2][3]

To utilize Jaceoside as a marker, one must distinguish it from closely related methoxylated flavones (e.g., Eupatilin, Cirsiliol).[1]

Structural Characterization[1][2][3]

-

IUPAC Name: 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

-

Aglycone: Jaceosidin (6-hydroxyluteolin 6,3'-dimethyl ether)[1][2][10]

-

Chemical Formula: C₂₃H₂₄O₁₂ (Glycoside) / C₁₇H₁₄O₇ (Aglycone)[1][2]

-

Molecular Weight: 492.43 g/mol (Glycoside) / 330.29 g/mol (Aglycone)[1][2]

Biosynthetic Significance

The presence of the 6-methoxy group is the defining chemotaxonomic feature.[1] The biosynthesis involves highly specific 6-O-methyltransferases.[1][2] The accumulation of 6-methoxylated flavones is considered an evolutionary advancement within the Asteraceae family, distinguishing the Artemisia genus from more primitive genera that lack this capacity.[1]

Chemotaxonomic Distribution

The presence of Jaceoside is not uniform across the genus.[1] It serves as a positive marker for specific lineages and a negative marker for others.[1]

Distribution Matrix

| Subgenus | Presence of Jaceoside/Jaceosidin | Key Species | Chemotaxonomic Inference |

| Subg.[1][2][3][5][10][11] Artemisia | High | A. argyi, A. princeps, A. vulgaris | Marker for the "True Mugworts" (Vulgares section).[1] |

| Subg. Dracunculus | Moderate | A. dracunculus, A. scoparia | Often co-occurs with coumarins (scoparone). |

| Subg. Seriphidium | Low / Absent | A. tridentata | Typically dominated by sesquiterpene lactones; Jaceoside is rare. |

| Subg. Tridentatae | Variable | A. tridentata | Presence is debated; often replaced by other polymethoxylated flavones. |

Phylogenetic Visualization

The following diagram illustrates the taxonomic flow and chemical presence of Jaceoside within the Asteraceae family.

Caption: Phylogenetic distribution of Jaceoside, highlighting its accumulation in Subgenus Artemisia.[1][2]

Isolation & Identification Protocols

To validate Jaceoside as a marker in a new sample, the following extraction and identification workflow is recommended. This protocol prioritizes the preservation of the glycosidic bond, which is labile under harsh acidic conditions.[1]

Extraction Workflow (Step-by-Step)

-

Plant Material Preparation :

-

Solvent Extraction :

-

Partitioning (Purification) :

-

Suspend crude extract in water.

-

Wash 1 (Hexane) : Removes lipids, waxes, and non-polar terpenoids.[1] Discard organic layer.

-

Wash 2 (Dichloromethane) : Removes free aglycones (Jaceosidin) and polymethoxylated flavones.[1] Save this fraction if aglycone profiling is required.

-

Extraction 3 (n-Butanol) : Extracts Jaceoside (glycoside) and other polar glycosides.[1][2] Retain this fraction.

-

Chromatographic Isolation[1][2]

-

Stationary Phase : Sephadex LH-20 (eluted with MeOH) followed by Preparative HPLC (C18 column).[1][2]

-

Mobile Phase : Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

-

Detection : UV at 335-345 nm (characteristic Band I absorption for flavones).[1][2]

Identification Logic (Self-Validating)

The identity of Jaceoside is confirmed via UV shift reagents and Mass Spectrometry.[1][2]

| Parameter | Jaceoside (Glycoside) | Jaceosidin (Aglycone) | Validation Logic |

| UV | 275, 335 nm | 275, 345 nm | Band I shift indicates B-ring substitution.[1][2] |

| + NaOMe Shift | Bathochromic shift (+40-60nm) | Bathochromic shift | Confirms free 4'-OH.[1][2] |

| + AlCl₃ Shift | Shift | Shift | Confirms 5-OH presence.[1][2] |

| MS (ESI-) m/z | 491 [M-H]⁻ | 329 [M-H]⁻ | Loss of 162 amu (glucose) confirms glycoside.[1][2] |

| H-NMR (DMSO-d₆) | Anomeric proton signal ( | No anomeric proton | Confirms sugar attachment at C-7.[1][2] |

Experimental Workflow Diagram

Caption: Step-by-step fractionation protocol for isolating Jaceoside from Artemisia species.

Pharmacological Implications

While primarily a taxonomic marker, the isolation of Jaceoside is driven by its bioactivity.[1]

-

Anti-inflammatory : Jaceosidin (the active metabolite) inhibits NF-κB activation and NO production in LPS-induced macrophages.[1][2][4]

-

Anticancer : Induces apoptosis in oral cancer cells (HSC-3) via Akt pathway downregulation.[1][2][12][13]

-

Metabolism : Upon ingestion, Jaceoside is hydrolyzed by intestinal microbiota into Jaceosidin , improving bioavailability compared to the direct ingestion of the aglycone due to the solubility of the glycoside.[1]

References

-

Lee, H. G., et al. (2018). "The flavonoid jaceosidin from Artemisia princeps induces apoptotic cell death and inhibits the Akt pathway in oral cancer cells."[1] Evidence-Based Complementary and Alternative Medicine.[1][2] Link

-

Bora, K. S., & Sharma, A. (2011). "The genus Artemisia: A comprehensive review."[1][14] Pharmaceutical Biology. Link

-

Valant-Vetschera, K. M., & Wollenweber, E. (2006). "Chemodiversity of exudate flavonoids in Artemisia and related genera."[1] Biochemical Systematics and Ecology.

-

PubChem. "Jaceosidin-7-O-glucoside (Jaceoside) Compound Summary."[1][2] National Library of Medicine.[1] Link[1][2]

-

Min, S. W., et al. (2009). "Isolation and identification of jaceosidin from Artemisia princeps and its anti-inflammatory activity."[1] Journal of Ethnopharmacology.

Sources

- 1. preprints.org [preprints.org]

- 2. 6-Hydroxyluteolin 6,3'-dimethyl ether 7-glucoside | C23H24O12 | CID 11179379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpropanoids and Flavonoids from Phlomis kurdica as Inhibitors of Human Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vulgare | Basicmedical Key [basicmedicalkey.com]

- 11. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytochemistry and pharmacological activity of the genus artemisia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: In Vitro Antioxidant Mechanisms of Jaceoside and Jaceosidin

Part 1: Executive Summary & Chemical Basis

The Jaceoside-Jaceosidin Axis

In the development of botanical therapeutics from Artemisia species, a critical distinction must be made between the glycoside Jaceoside (Jaceosidin-7-O-glucoside) and its aglycone Jaceosidin (5,7,4'-trihydroxy-6,3'-dimethoxyflavone).[1] While Jaceoside represents the primary storage form in plant vacuoles, offering superior aqueous solubility, in vitro data consistently identifies Jaceosidin as the primary effector of antioxidant activity.

This guide delineates the mechanistic divergence between these two forms. Jaceosidin exhibits potent radical scavenging via its free C7-hydroxyl group, whereas Jaceoside, with a glucose moiety blocking this site, functions primarily as a prodrug or weak scavenger until hydrolyzed.

Structure-Activity Relationship (SAR)

The antioxidant potency of Jaceosidin is governed by three structural features:

-

Ortho-dihydroxy structure (Catechol moiety): Absent in Jaceosidin (which is methoxylated at C3'), reducing chelation potential compared to Quercetin but improving lipophilicity.

-

C2-C3 Double Bond & 4-Oxo Group: Essential for electron delocalization across the C-ring.

-

Free Hydroxyls (C5, C7, C4'): The C7-OH is critical for resonance stabilization of the phenoxyl radical. In Jaceoside , glucosylation at C7 significantly diminishes this capacity, resulting in markedly higher IC50 values in direct scavenging assays (DPPH/ABTS).

Part 2: Mechanistic Pathways (The "Why")

The Nrf2/HO-1 Signaling Cascade

While direct radical scavenging is relevant, the therapeutic value of Jaceosidin lies in its ability to modulate the Keap1-Nrf2 pathway . Jaceosidin acts as a Michael acceptor or electrophile, modifying cysteine residues on Keap1. This prevents Nrf2 ubiquitination, allowing its translocation to the nucleus where it binds the Antioxidant Response Element (ARE).

Key Gene Targets:

-

HMOX1 (Heme Oxygenase-1)

-

NQO1 (NAD(P)H:quinone oxidoreductase 1)

-

GCLC/GCLM (Glutamate-cysteine ligase)

Visualization: Nrf2 Activation Pathway

The following diagram illustrates the intracellular mechanism by which Jaceosidin (liberated from Jaceoside) mitigates oxidative stress.

Caption: Jaceoside requires hydrolysis to Jaceosidin to effectively target the Keap1 sensor, triggering Nrf2 nuclear translocation and downstream antioxidant enzyme expression.

Part 3: Quantitative Efficacy & Data Synthesis

Comparative Antioxidant Potency

The following data synthesizes findings from Artemisia fraction studies. Note the significant "activity gap" between the glycoside and aglycone in chemical assays versus their closer efficacy in cellular models (due to intracellular metabolism).

| Assay Type | Metric | Jaceosidin (Aglycone) | Jaceoside (Glycoside) | Mechanistic Insight |

| DPPH Radical Scavenging | IC50 (µM) | 10.2 - 82.1 | > 400 | Blocked C7-OH in Jaceoside prevents resonance stabilization of the radical. |

| ABTS+ Assay | TEAC Value | High | Low/Moderate | Steric hindrance of the glucose moiety reduces electron transfer rate. |

| TBARS (Lipid Peroxidation) | IC50 (µM) | ~10.2 | ~50 - 100 | Jaceosidin partitions better into lipid bilayers to stop chain propagation. |

| Cellular ROS (DCFH-DA) | Inhibition % | > 80% (at 50 µM) | ~40 - 60% | Cellular uptake of glycoside is slower; requires hydrolysis for full potency. |

Data synthesized from comparative flavonoid studies (See References 1, 3, 5).

Part 4: Experimental Protocols (Self-Validating Systems)

Workflow Visualization

To ensure reproducibility, follow this validated extraction and assay workflow.

Caption: Workflow for isolating Jaceoside/Jaceosidin and validating antioxidant efficacy via dual-stream (chemical/cellular) assays.

Protocol A: DPPH Radical Scavenging Assay

Standardized for Flavonoid Glycosides

-

Preparation: Dissolve Jaceoside and Jaceosidin standards in MeOH to create a stock of 1 mM. Prepare serial dilutions (10, 20, 40, 80, 160 µM).

-

Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Control: 100 µL MeOH + 100 µL DPPH.

-

Blank: 100 µL Sample + 100 µL MeOH.

-

-

Incubation: Incubate in the dark at Room Temperature for 30 minutes .

-

Measurement: Read Absorbance at 517 nm using a microplate reader.

-

Calculation:

Validation Check: Ascorbic acid standard should yield IC50 ~5-10 µM. If Jaceoside IC50 < 100 µM, suspect hydrolysis or contamination with aglycone.

Protocol B: Intracellular ROS Detection (DCFH-DA)

Validating the Nrf2-mediated effect

-

Cell Seeding: Seed RAW 264.7 macrophages at

cells/well in 24-well plates. Incubate 24h. -

Pre-treatment: Treat cells with Jaceoside or Jaceosidin (5, 10, 20 µM) for 2 hours prior to stress induction.

-

Note: Short pre-treatment favors direct scavenging; longer (6-12h) favors Nrf2 induction.

-

-

Stress Induction: Add LPS (1 µg/mL) or

(200 µM) and incubate for 18h. -

Staining: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min at 37°C in dark.

-

Quantification: Wash 2x with PBS. Measure fluorescence at Ex/Em = 485/535 nm .

-

Mechanistic Check: To confirm Nrf2 dependence, perform Western Blot on nuclear fractions for Nrf2 protein levels.

Part 5: References

-

Han, H. Y., Kim, H. J., & Jeong, S. H. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine. Link

-

Lee, S. J., et al. (2005). In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv.[2] Sajabal. Archives of Pharmacal Research. Link

-

Olennikov, D. N., et al. (2020). New Flavonoids from Artemisia frigida and Their Anti-Glucosidase Activity.[1] Chemistry of Natural Compounds. Link

-

Min, S. W., et al. (2009). Inhibitory effects of Jaceosidin isolated from Artemisia princeps on the oxidation of low density lipoprotein.[2] Phytotherapy Research. Link

-

Kensler, T. W., et al. (2007). Cell Survival Responses to Environmental Stresses Via the Keap1-Nrf2-ARE Pathway. Annual Review of Pharmacology and Toxicology. Link

Sources

Methodological & Application

Protocol for the Extraction and Purification of Jaceosidin from Artemisia Leaves

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Jaceosidin from Artemisia

The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, has been a cornerstone of traditional medicine across various cultures for centuries.[1] These plants are rich sources of a wide array of bioactive secondary metabolites, including flavonoids, which are of significant interest to the pharmaceutical and nutraceutical industries.[2] One such flavonoid, jaceosidin (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one), has garnered considerable attention for its promising pharmacological activities.

Jaceosidin has been shown to possess potent anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways. This document provides a comprehensive, step-by-step protocol for the extraction, purification, and characterization of jaceosidin from the leaves of Artemisia species, particularly Artemisia princeps, a known rich source of this valuable compound.[6] The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Chemical Profile of Jaceosidin

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO (≥33 mg/mL) and Methanol.[7] |

| Storage | Store at -20°C in a well-closed container, protected from light.[7] |

Principle of the Extraction and Purification Process

The extraction of jaceosidin from Artemisia leaves is based on the principle of solid-liquid extraction, where the target compound is selectively dissolved from the plant matrix into a suitable solvent. The choice of solvent and extraction conditions is critical to maximize the yield and purity of the extracted jaceosidin. Subsequent purification steps are designed to remove unwanted compounds, such as chlorophyll, lipids, and other flavonoids, to isolate jaceosidin to a high degree of purity. This protocol employs a conventional solvent extraction method, which is widely accessible and effective, followed by a multi-step purification strategy culminating in preparative high-performance liquid chromatography (HPLC).

Experimental Workflow

Caption: Workflow for Jaceosidin Extraction and Purification.

Detailed Protocols

Part 1: Extraction of Jaceosidin from Artemisia Leaves

This protocol describes a conventional solvent extraction method. For researchers interested in optimizing extraction parameters, a Response Surface Methodology (RSM) approach is recommended. RSM allows for the systematic investigation of multiple variables (e.g., solvent concentration, temperature, time) to identify the optimal conditions for maximizing jaceosidin yield.[8][9][10]

Materials and Reagents:

-

Dried Artemisia leaves

-

Methanol (ACS grade)

-

Deionized water

-

Waring blender or equivalent

-

Soxhlet apparatus or large glass beaker with magnetic stirrer

-

Heating mantle or hot plate

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material:

-

Thoroughly dry the Artemisia leaves at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grind the dried leaves into a fine powder (approximately 40-60 mesh) using a blender. A smaller particle size increases the surface area for extraction, leading to higher efficiency.

-

-

Solvent Extraction:

-

Prepare an 80% (v/v) methanol-water solution. The addition of water to the organic solvent can enhance the extraction of moderately polar flavonoids like jaceosidin.

-

Place 100 g of the powdered Artemisia leaves into a 2 L beaker.

-

Add 1 L of the 80% methanol solution to the beaker (solid-to-solvent ratio of 1:10 w/v).

-

Stir the mixture continuously using a magnetic stirrer at room temperature for 24 hours. Alternatively, for a more exhaustive extraction, perform Soxhlet extraction for 6-8 hours.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of jaceosidin.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the methanol is completely removed, yielding a dark, viscous crude extract.

-

Part 2: Purification of Jaceosidin

This multi-step purification protocol is designed to progressively enrich the jaceosidin content of the extract.

2.1 Liquid-Liquid Partitioning

Rationale: This step separates compounds based on their differential solubility in immiscible solvents, effectively removing non-polar compounds like chlorophyll and lipids.

Materials and Reagents:

-

Crude Artemisia extract

-

Deionized water

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Separatory funnel (2 L)

Procedure:

-

Suspend the crude extract in 500 mL of deionized water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The upper hexane layer will contain non-polar compounds.

-

Drain the lower aqueous layer. Discard the hexane layer.

-

Repeat the hexane wash two more times.

-

To the remaining aqueous layer, add 500 mL of ethyl acetate and repeat the extraction process as described in steps 4-6. Jaceosidin will partition into the ethyl acetate layer.

-

Repeat the ethyl acetate extraction two more times.

-

Combine all the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

2.2 Silica Gel Column Chromatography

Rationale: This technique separates compounds based on their polarity. Jaceosidin, being moderately polar, will be separated from more polar and less polar compounds.

Materials and Reagents:

-

Concentrated ethyl acetate fraction

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 6:4 v/v). Visualize the spots under a UV lamp. Jaceosidin will appear as a dark spot under UV light at 254 nm.

-

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a jaceosidin standard (if available) or the major flavonoid spot.

-

Concentrate the pooled fractions to dryness.

2.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: This is the final purification step to obtain high-purity jaceosidin. It offers high resolution and is ideal for isolating specific compounds from a complex mixture. The principles of preparative HPLC for isolating compounds from Artemisia extracts are well-established.[11]

Materials and Reagents:

-

Jaceosidin-enriched fraction from column chromatography

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Preparative C18 HPLC column

-

Preparative HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.

-

Sample Preparation: Dissolve the concentrated jaceosidin-rich fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 342 nm for jaceosidin).[12] Collect the peak corresponding to the retention time of jaceosidin.

-

Purity Confirmation and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Lyophilize or evaporate the solvent from the pure fraction to obtain crystalline jaceosidin.

Quality Control and Characterization

Analytical HPLC:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[12]

-

Detection: UV detector at 342 nm.[12]

-

Quantification: Purity is determined by comparing the peak area of jaceosidin to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Confirm the identity of the purified compound by comparing its mass spectrum and NMR data with published values for jaceosidin.

Optimization Parameters

The following table summarizes key parameters that can be optimized to improve the efficiency of the extraction process.

| Parameter | Range/Options | Rationale |

| Solvent Type | Methanol, Ethanol, Acetone | Polarity of the solvent should match that of jaceosidin. |

| Solvent Concentration | 50-95% aqueous solution | Water content can be adjusted to optimize the extraction of specific flavonoids.[8] |

| Extraction Temperature | 25-60°C | Higher temperatures can increase solubility and diffusion but may degrade thermolabile compounds. |

| Extraction Time | 1-24 hours | Longer extraction times generally lead to higher yields, but there is a point of diminishing returns. |

| Solid-to-Solvent Ratio | 1:10 to 1:30 (w/v) | A higher solvent volume can enhance extraction but also increases solvent consumption and processing time.[13] |

Conclusion

This protocol provides a detailed and scientifically grounded methodology for the extraction and purification of jaceosidin from Artemisia leaves. By following these steps, researchers can obtain high-purity jaceosidin for use in a variety of research and development applications, from investigating its biological activities to its potential as a therapeutic agent. The inclusion of quality control measures ensures the identity and purity of the final product, which is paramount for reliable and reproducible scientific outcomes.

References

-

Gao, S., et al. (2011). Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC. Journal of Separation Science, 34(21), 3071-3076. Available at: [Link]

-

Khan, M., et al. (2012). Jaceosidin Induces Apoptosis in U87 Glioblastoma Cells through G2/M Phase Arrest. Evidence-Based Complementary and Alternative Medicine, 2012, 727850. Available at: [Link]

-

Ndunda, B., et al. (2019). A High-Performance Liquid Chromatography Method for the Determination of Artemisinin in Artemisia annua L. Leaf Extracts. Journal of Analytical Methods in Chemistry, 2019, 9474920. Available at: [Link]

-

SincereSkincare.com. Artemisia Princeps Extract. Available at: [Link]

-

Wang, Y., et al. (2023). Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi. Molecules, 28(14), 5489. Available at: [Link]

-

Lee, S. H., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2018, 5765047. Available at: [Link]

-

Moundib, R., et al. (2023). Optimization of the Extraction of Polyphenols and Flavonoids from Argania spinosa Leaves using Response Surface Methodology. Natural Product Sciences, 29(2), 83-90. Available at: [Link]

-

Salehi, B., et al. (2021). Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review. Molecules, 26(22), 7073. Available at: [Link]

-

Ivanes, F., et al. (2022). Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology. The Journal of Supercritical Fluids, 189, 105713. Available at: [Link]

-

Kim, M. J., et al. (2008). In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal. Archives of Pharmacal Research, 31(4), 429-437. Available at: [Link]

-

Medicines for Malaria Venture. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Available at: [Link]

-

Kim, M. J., et al. (2008). In Vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal. Archives of Pharmacal Research, 31(4), 429-437. Available at: [Link]

-

Ghafoor, K., et al. (2017). Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology. Journal of Pharmaceutical and Biomedical Analysis, 145, 437-446. Available at: [Link]

-

Nigam, M., et al. (2022). Bioactive Compounds and Health Benefits of Artemisia Species. Natural Product Communications, 17(9). Available at: [Link]

-

Li, Y., et al. (2023). Bioactive components and antimicrobial potential of extracts from Artemisia species and their repellent activities against Aphid (Macrosiphoniella sanborni). Horticulture Research, 10(1), uhac239. Available at: [Link]

-

Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 698. Available at: [Link]

-

Nguyen, T. H. T., et al. (2023). A Green Workflow to Determine Flavonoids from Physalis angulata L.: Extraction Optimization by Response Surface Method and Spectrophotometric Method Validation. Molecules, 28(22), 7623. Available at: [Link]

-

Rasul, A., et al. (2021). Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities. Current Pharmaceutical Design, 27(11), 1368-1378. Available at: [Link]

-

Yu, H., et al. (2021). Review of the Chemical Composition and Biological Activities of Essential Oils from Artemisia Argyi, Artemisia Princeps, and Artemisia Montana. Current Organic Chemistry, 25(13), 1541-1559. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sincereskincare.com [sincereskincare.com]

- 8. mdpi.com [mdpi.com]

- 9. e-nps.or.kr [e-nps.or.kr]

- 10. Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Mastering the Isolation of Jaceoside: A Guide to Effective Solvent Systems and Purification Protocols

For researchers, scientists, and professionals in drug development, the purity of a target compound is paramount. This guide provides a comprehensive overview of the solvent systems and detailed protocols for the successful purification of Jaceoside, a flavonoid glycoside with significant therapeutic potential. Drawing upon established principles of chromatography and field-proven insights, this document will equip you with the knowledge to navigate the intricacies of natural product isolation.

Understanding Jaceoside: The Foundation for a Successful Purification Strategy

Jaceoside is a flavonoid glycoside, a class of compounds characterized by a flavonoid aglycone linked to one or more sugar moieties. This structure imparts a moderate polarity, which is a critical factor in designing an effective purification scheme. A thorough understanding of Jaceoside's physicochemical properties is the first step toward selecting an optimal solvent system.

The purification of Jaceoside, like many natural products, is not a singular event but a multi-step process. A typical workflow involves initial extraction from the plant matrix, followed by a series of chromatographic separations to remove impurities and isolate the target compound.

Caption: A generalized workflow for the purification of Jaceoside from a crude plant extract.

The Art and Science of Solvent Selection for Chromatographic Purification

The success of any chromatographic separation hinges on the judicious choice of the mobile phase, or solvent system. The goal is to find a system that provides adequate solubility for the sample components while allowing for differential partitioning between the stationary and mobile phases, leading to their separation.

Column Chromatography: The Workhorse of Initial Fractionation

Column chromatography is a fundamental technique for the initial cleanup and fractionation of crude extracts.[1] For moderately polar compounds like Jaceoside, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.[2] The selection of the solvent system is crucial and is often guided by preliminary analysis using Thin Layer Chromatography (TLC).

The mobile phase in normal-phase chromatography typically consists of a mixture of a non-polar solvent and a more polar solvent. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Common Solvent Systems for Flavonoid Glycoside Separation on Silica Gel:

| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Gradient Progression |

| Dichloromethane (DCM) | Methanol (MeOH) | 100:0 to 98:2 | Increasing percentage of MeOH |

| Chloroform (CHCl₃) | Methanol (MeOH) | 100:0 to 95:5 | Increasing percentage of MeOH |

| Ethyl Acetate (EtOAc) | Hexane/Heptane | 10:90 to 20:80 | Increasing percentage of EtOAc |

| Petroleum Ether | Acetone | 95:5 to 80:20 | Increasing percentage of Acetone |

Expert Insight: The choice between dichloromethane and chloroform often depends on the specific impurities in the crude extract. Dichloromethane is less polar and can provide better resolution for less polar compounds, while chloroform's slightly higher polarity can be advantageous for eluting more polar glycosides. The addition of a small amount of water to a chloroform/methanol system can sometimes improve the separation of highly glycosylated flavonoids.[3]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Key to High Purity

Preparative HPLC is the gold standard for the final purification of Jaceoside, offering high resolution and the ability to obtain compounds with purities exceeding 95%.[3] Reversed-phase HPLC, utilizing a non-polar stationary phase (typically C18), is the most common mode for purifying flavonoid glycosides.

In reversed-phase HPLC, the mobile phase is polar, and its polarity is decreased over the course of the separation by increasing the proportion of an organic solvent. This is known as a gradient elution.[4]

Typical Solvent Systems for Reversed-Phase Preparative HPLC of Flavonoids:

| Aqueous Phase (Solvent A) | Organic Phase (Solvent B) | Typical Gradient Profile |

| Water with 0.1% Formic Acid | Acetonitrile (ACN) | 10-50% B over 30-60 min |

| Water with 0.1% Trifluoroacetic Acid (TFA) | Methanol (MeOH) | 20-60% B over 40-70 min |

| Water | Acetonitrile (ACN) | Isocratic or gradient depending on complexity |

| Water | Methanol (MeOH) | Isocratic or gradient depending on complexity |

Causality in Solvent Selection: The addition of a small amount of acid (formic acid or TFA) to the mobile phase serves to protonate the phenolic hydroxyl groups on the flavonoid structure. This suppresses their ionization and results in sharper, more symmetrical peaks, leading to better separation. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is beneficial for detection.

Detailed Protocols for the Purification of Jaceoside

The following protocols are designed to be self-validating systems, providing a robust framework for the isolation of high-purity Jaceoside.

Protocol 1: Initial Fractionation by Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of a crude plant extract containing Jaceoside.

Materials:

-

Crude extract from a Jaceoside-containing plant (e.g., Cirsium or Artemisia species)

-

Silica gel (60-120 mesh) for column chromatography

-

Dichloromethane (DCM), analytical grade

-

Methanol (MeOH), analytical grade

-

Glass column with a stopcock

-

Cotton wool

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing:

-

Place a small plug of cotton wool at the bottom of the glass column.

-

Prepare a slurry of silica gel in DCM and carefully pour it into the column, allowing the silica to settle into a uniform bed.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Equilibrate the column by running DCM through it until the silica bed is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of DCM.

-

If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column.

-

-

Elution:

-

Begin elution with 100% DCM.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of MeOH. A typical gradient might be:

-

100% DCM

-

DCM:MeOH (99:1, v/v)

-

DCM:MeOH (98:2, v/v)

-

DCM:MeOH (95:5, v/v)

-

DCM:MeOH (90:10, v/v)

-

... and so on, up to 100% MeOH for a final column wash.

-

-

Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

-

-

Fraction Analysis by TLC:

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., DCM:MeOH 95:5).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to Jaceoside (based on a standard, if available, or by subsequent analysis).

-

Sources

- 1. youtube.com [youtube.com]

- 2. iba-lifesciences.com [iba-lifesciences.com]

- 3. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically active phenols from Saussurea medusa - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Sample Preparation Strategies for Jaceosidin Pharmacokinetics

Application Note & Protocol Guide

Executive Summary

Jaceosidin (4',5,7-trihydroxy-3',6-dimethoxyflavone) is a bioactive flavonoid found in Artemisia and Eupatorium species, exhibiting significant anti-inflammatory, anticancer, and antiallergic properties.[1][2] In pharmacokinetic (PK) studies, the accurate quantification of Jaceosidin is often challenged by its lipophilicity, potential for extensive metabolism (glucuronidation/sulfation), and matrix interference in plasma.

This guide moves beyond generic "dilute-and-shoot" methods. It details two distinct workflows: a High-Throughput Protein Precipitation (PPT) protocol for screening and a High-Sensitivity Liquid-Liquid Extraction (LLE) protocol for definitive low-level quantification. We prioritize the LLE approach using ethyl acetate under acidic conditions, which has been demonstrated to yield superior recovery (>85%) compared to standard precipitation methods.

Physicochemical Profiling & Extraction Logic

Understanding the analyte is the prerequisite for successful extraction. Jaceosidin is a methoxylated flavone with specific behaviors that dictate our solvent and pH choices.

| Property | Value/Characteristic | Implication for Sample Prep |

| Chemical Structure | 4',5,7-trihydroxy-3',6-dimethoxyflavone | Contains three phenolic hydroxyl groups (-OH). |

| pKa | ~6.5 - 7.5 (Phenolic moieties) | At neutral pH (plasma pH 7.4), some moieties may ionize. Acidification is critical to suppress ionization and drive the molecule into the organic phase during LLE. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Moderately lipophilic. Soluble in ethyl acetate, methanol, and acetonitrile. Poorly soluble in pure water. |

| Metabolism | Phase II Conjugation | Circulates as glucuronides/sulfates. If "Total Jaceosidin" is required, enzymatic hydrolysis (β-glucuronidase/sulfatase) is a mandatory pre-step. |

The "Acidic Advantage"

Standard extraction often fails to recover phenolic compounds because they partially ionize at physiological pH. By lowering the sample pH to ~3.0–4.0 using formic acid or HCl, we ensure Jaceosidin remains in its neutral, protonated form. This significantly increases its partition coefficient into organic solvents like ethyl acetate, boosting recovery from ~65% to >85%.

Internal Standard (IS) Selection Strategy

The choice of Internal Standard is the single biggest determinant of assay precision.

-

Gold Standard: Stable Isotope Labeled (SIL) Jaceosidin (

or -

Recommended Analog: Eupatilin or Hispidulin .

-

Why: These are structural analogs (dimethoxyflavones) with nearly identical pKa and chromatographic retention. They will track Jaceosidin's ionization efficiency and matrix effects far better than unrelated compounds.

-

-

Published Alternative: Avicularin or Linezolid .

-

Note: While cited in literature, Linezolid is structurally dissimilar (an oxazolidinone). Use it only if structural analogs are unavailable, and be wary of divergent matrix effects.

-

Decision Matrix: Selecting Your Workflow

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow based on sensitivity requirements.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early-stage PK screening, high-concentration samples (

Materials

-

Precipitant: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.

-

Internal Standard Working Solution (ISWS): 500 ng/mL Eupatilin in Acetonitrile.

Step-by-Step Procedure

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike: Add 10 µL of ISWS. Vortex briefly.

-

Precipitate: Add 150 µL of cold Acetonitrile (1:3 ratio).

-

Critical: The addition of 0.1% formic acid in the ACN helps break protein binding.

-

-

Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.

-

Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully remove the supernatant (avoiding the pellet) to a clean vial/plate.

-

Dilution (Optional): If the initial mobile phase is high aqueous, dilute the supernatant 1:1 with water to prevent peak broadening (solvent effect).

Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: Terminal phase PK, low-dose studies, and tissue homogenates. This method concentrates the analyte and removes phospholipids.

Materials

-

Extraction Solvent: Ethyl Acetate (EtOAc).

-

Acidifier: 5% Formic Acid in water.

-

Reconstitution Solvent: 50:50 Methanol:Water (v/v).

Step-by-Step Procedure

-

Aliquot: Transfer 100 µL of plasma into a 2.0 mL tube.

-

Spike IS: Add 10 µL of ISWS. Vortex.

-

Acidify: Add 20 µL of 5% Formic Acid. Vortex 10 sec.

-

Check: pH should be approx 3.0–4.0.

-

-

Extract: Add 1.0 mL of Ethyl Acetate.

-

Agitate: Shake on a reciprocating shaker or vortex for 10 minutes .

-

Why: LLE relies on partition equilibrium; time is required for the drug to migrate to the organic layer.

-

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a glass tube.

-

Evaporate: Dry under a gentle stream of Nitrogen at 40°C .

-

Reconstitute: Dissolve residue in 100 µL of Reconstitution Solvent. Vortex 5 min.

-

Clarify: Centrifuge at max speed (15,000 x g) for 5 min to remove any insoluble particulates before injection.

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Jaceosidin.

LC-MS/MS Analytical Conditions

To ensure the extracted sample runs effectively, use these validated parameters.

-

Column: C18 Reverse Phase (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% -> 90% B

-

3.0-4.0 min: 90% B (Wash)

-

4.1 min: Re-equilibrate to 10% B.

-

-

Detection: ESI Positive Mode (Jaceosidin forms

at m/z ~331).-

Note: While phenols often ionize in negative mode, Jaceosidin's methoxy groups and ketone allow for strong positive mode ionization, which is often cleaner for bioanalysis.

-

Method Validation & Quality Control

Every batch must be self-validating.

| Parameter | Acceptance Criteria (FDA/EMA Guidelines) |

| Linearity | |

| Accuracy | ±15% of nominal (±20% at LLOQ) |

| Precision (CV) | <15% (<20% at LLOQ) |

| Recovery | Consistent across Low, Mid, High QC (e.g., 85% ± 10%) |

| Matrix Effect | 85-115% (IS normalized) |

Stability Note: Jaceosidin is generally stable in plasma for up to 20 days at -20°C. However, avoid repeated freeze-thaw cycles (>3 cycles) as degradation can occur. Always process samples on ice.

References

-

Determination and pharmacokinetic study of jaceosidin in rat plasma by UPLC–MS/MS. Source: Semantic Scholar / AKJournals Context: Validated PPT method using Acetonitrile and Avicularin as IS.[3][4][5]

-

Liquid chromatography-tandem mass spectrometry for the determination of jaceosidin in rat plasma. Source: ResearchGate Context: Describes the LLE method with Ethyl Acetate at acidic pH for higher recovery.

-

Stability of Flavonoids in Plasma. Source: DovePress Context: General stability data for related flavonoid compounds in biological matrices.

-

Pharmacokinetics of plantamajoside and acteoside. Source: PubMed / NIH Context: Comparative extraction strategies for glycosylated phenylpropanoids.

Sources

Column chromatography techniques for Jaceoside separation

Application Note: Advanced Column Chromatography Techniques for Jaceoside Separation

Executive Summary

This guide details the isolation workflow for Jaceoside , a bioactive flavonoid glycoside (specifically the glycosidic forms of Jaceosidin, such as Jaceosidin-7-O-glucoside), typically found in Artemisia princeps and related Asteraceae species.[1] Unlike its aglycone Jaceosidin, Jaceoside possesses increased polarity due to the sugar moiety, necessitating a distinct chromatographic strategy. This protocol transitions from bulk extraction to high-purity isolation using a "Coarse-to-Fine" separation logic: Liquid-Liquid Partitioning

Chemical Context & Separation Strategy

-

Target Analyte: Jaceoside (Flavonoid Glycoside).[2]

-

Aglycone: Jaceosidin (4',5,7-Trihydroxy-3',6-dimethoxyflavone).

-

Challenge: Separating the glycoside from the co-occurring aglycone and other polyphenols (e.g., Eupatilin).

-

Solubility: Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water; insoluble in non-polar solvents (Hexane).

The Separation Logic (The "Three-Pillar" Approach):

-

Polarity Discrimination (Partitioning): Removal of lipids (hexane) and separation of aglycones (EtOAc) from glycosides (n-BuOH).

-

Adsorption/Size Exclusion (Sephadex LH-20): Crucial for flavonoids. Separates based on molecular size and the ability of the phenolic rings to interact with the dextran matrix.

-

Hydrophobicity (RP-HPLC): Final purification based on subtle differences in hydrophobicity using C18 stationary phases.

Workflow Visualization

Caption: Figure 1. Step-wise fractionation workflow for the isolation of Jaceoside from plant matrix.

Detailed Protocols

Phase 1: Extraction and Enrichment (Liquid-Liquid Partitioning)

Objective: Remove bulk interferences (chlorophyll, waxes) and concentrate the glycosidic fraction.

-

Crude Extraction:

-

Macerate dried Artemisia leaves (1 kg) in MeOH (5 L) for 24 hours at room temperature (or reflux for 3 hours).

-

Filter and evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain the Crude Methanolic Extract.

-

Suspend the crude extract in Distilled Water (1 L) .

-

-

Partitioning:

-

Step A (Defatting): Extract the aqueous suspension with n-Hexane (1 L x 3). Discard the hexane layer (contains lipids/chlorophyll).

-

Step B (Aglycone Removal): Extract the aqueous layer with Ethyl Acetate (EtOAc) (1 L x 3). The EtOAc layer contains mostly aglycones (Jaceosidin, Eupatilin). Save this for other analyses.

-

Step C (Target Recovery): Extract the remaining aqueous layer with n-Butanol (n-BuOH) (1 L x 3).

-

Result: The n-BuOH fraction contains the target Jaceoside and other flavonoid glycosides. Evaporate to dryness.

-

Phase 2: Silica Gel Open Column Chromatography

Objective: Fractionate the complex n-BuOH residue into simplified subgroups.

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

-

Column Dimensions: 5 cm (ID) x 60 cm (L) for ~50g of extract.

-

Mobile Phase: Chloroform : Methanol : Water (lower phase).

-

Note: A gradient of increasing polarity is required.

-

Protocol:

-

Slurry Packing: Suspend Silica Gel in Chloroform and pack the column to avoid air bubbles.

-

Sample Loading: Dissolve the n-BuOH extract in a minimum volume of Methanol, mix with a small amount of Silica Gel (dry loading), evaporate to powder, and load onto the column bed.

-

Elution Gradient:

-

Start: CHCl₃:MeOH:H₂O (80:20:2)

-

Step 2: CHCl₃:MeOH:H₂O (70:30:3)

-

Step 3: CHCl₃:MeOH:H₂O (60:40:4)

-

End: 100% MeOH (Wash)

-

-

Monitoring: Collect 200 mL fractions. Spot on TLC plates (Silica Gel 60 F254). Develop in EtOAc:Formic Acid:H₂O (14:2:2). Visualize under UV (365 nm) and spray with 10% H₂SO₄ or AlCl₃ (yellow fluorescence indicates flavonoids).

-

Pooling: Combine fractions containing the target spot (Rf ~0.4-0.6 depending on exact system).

Phase 3: Sephadex LH-20 Chromatography

Objective: Remove polymeric tannins and separate flavonoids based on structural planarities. This is the "Magic Step" for flavonoids.

-

Stationary Phase: Sephadex LH-20 (GE Healthcare/Cytiva).

-

Principle: Size exclusion + Adsorption (Phenolic hydroxyls interact with the gel).

Protocol:

-

Swelling (Critical): Suspend Sephadex LH-20 powder in 100% Methanol for at least 3 hours (preferably overnight) before packing.

-

Why? LH-20 swells significantly in polar solvents. Packing unswollen beads will shatter the column as they expand.

-

-

Packing: Pour the slurry into a glass column (2.5 cm x 100 cm). Equilibrate with 2 column volumes of MeOH.

-

Loading: Dissolve the fraction from Phase 2 in 2-3 mL of MeOH. Apply gently to the bed surface.

-

Elution: Isocratic elution with 100% Methanol .

-

Flow Rate: 0.5 – 1.0 mL/min (Gravity or Peristaltic Pump).

-

-

Mechanism:

-

Larger molecules elute first.

-

Jaceoside (glycoside) typically elutes before Jaceosidin (aglycone) due to size, but adsorption effects can reverse this depending on the number of free hydroxyls. Generally, this step effectively cleans up chlorophyll residues and separates flavonoid classes.

-

Phase 4: Preparative RP-HPLC

Objective: Final isolation of Jaceoside to >98% purity.

-

System: Preparative HPLC with UV/DAD detector.

-

Column: C18 (Octadecylsilane), 5 µm, 20 x 250 mm (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

-

Solvent B: Acetonitrile (ACN).

-

Gradient Table:

| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Event |

| 0.0 | 15 | 10.0 | Injection |

| 5.0 | 15 | 10.0 | Isocratic Hold |

| 30.0 | 45 | 10.0 | Linear Gradient |

| 35.0 | 95 | 10.0 | Wash |

| 40.0 | 15 | 10.0 | Re-equilibration |

-

Detection: 340 nm (Band I of Flavonoids) and 254 nm.

-

Collection: Collect peaks manually or via fraction collector based on UV threshold. Jaceoside typically elutes between 18–25 minutes depending on the specific glycoside (e.g., glucoside vs. rhamnoside).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Broad Peaks (HPLC) | Silanol interactions | Add 0.1% Formic Acid or Acetic Acid to the mobile phase to suppress ionization of phenolic groups. |

| Low Yield | Irreversible adsorption | Ensure Sephadex LH-20 is used; avoid silica for very polar fractions if recovery is low (switch to C18 open column). |

| Co-elution | Similar polarity isomers | Change organic modifier from Acetonitrile to Methanol in HPLC (selectivity change). |

| Cracked Column (Sephadex) | Improper swelling | Always swell LH-20 in the exact elution solvent for >3 hours. Do not let the column run dry.[3] |

References

-

Lee, S. J., et al. (2005). "Jaceosidin, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation." Journal of Ethnopharmacology. Link

-

Cytiva. (n.d.). "Sephadex LH-20: Instructions for Use." Cytiva Life Sciences. Link

-